Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Description
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a benzyl ester group at the 1-position and a 2-oxoethyl substituent at the 2-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the reactivity of the oxoethyl group (-CH$_2$CO), which may enable interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and carboxylate functional group. Its molecular formula is with a molecular weight of approximately 291.34 g/mol. The compound typically appears as a pale-yellow to yellow-brown oil or semi-solid at room temperature, which is relevant for various applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and influence cellular signaling pathways, although detailed investigations are still ongoing.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes.
- Receptor Interaction: Similar compounds have shown the ability to bind to various receptors, which could lead to significant pharmacological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have highlighted its potential as an antimicrobial agent, with efficacy against various bacterial strains.
- Neuroprotective Effects: Related compounds have demonstrated neuroprotective properties, suggesting that this compound may also offer similar benefits in neurological contexts .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidine derivatives. The following table summarizes key features of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | Contains a methoxy group; potential for different reactivity | |
| Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate | Variations in position of functional groups affect reactivity | |
| Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | Features chloro substitution; may influence pharmacological profile |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Activity: A study demonstrated that similar piperidine derivatives exhibit significant antimicrobial properties against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .
- Neuroprotection: Research on Fenazinel, a related compound, revealed promising neuroprotective effects in both in vitro and in vivo models, indicating potential applications for stroke treatment .
- Metabolic Pathways: Investigations into the metabolic effects of piperidine derivatives suggest that they may act as inhibitors of enzymes involved in glucose metabolism, presenting opportunities for diabetes management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate with key analogs, focusing on substituent effects, molecular features, and biological activities:
| Compound Name | Substituent Position/Group | Molecular Formula | Key Structural Features | Reported Biological Activity | Source |
|---|---|---|---|---|---|
| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | 2-(hydroxymethyl) | C${14}$H${19}$NO$_3$ | -CH$_2$OH substituent | Moderate enzyme inhibition | |
| Benzyl 2-(chloromethyl)piperidine-1-carboxylate | 2-(chloromethyl) | C${14}$H${18}$ClNO$_2$ | -CH$_2$Cl substituent | Enhanced reactivity (alkylation agent) | |
| Benzyl 2-(aminomethyl)piperidine-1-carboxylate | 2-(aminomethyl) | C${14}$H${20}$N$2$O$2$ | -CH$2$NH$2$ substituent | Potential CNS activity (hypothesized) | |
| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | 4-oxo, 2-propyl | C${16}$H${21}$NO$_3$ | Ketone at C4, propyl at C2 | Lipophilicity-dependent receptor binding | |
| This compound | 2-(2-oxoethyl) | C${15}$H${19}$NO$_3$ | -CH$_2$CO substituent | Hypothesized kinase inhibition | Inference |
Key Observations:
This contrasts with the hydroxymethyl (-CH$2$OH) and chloromethyl (-CH$2$Cl) groups, which exhibit hydrogen-bonding or alkylation capabilities, respectively . Compared to the 4-oxo group in ’s compound, the 2-oxoethyl substituent is a side chain rather than a ring ketone, reducing steric strain but increasing conformational flexibility .
Biological Activity :
- Compounds with hydrophilic substituents (e.g., hydroxymethyl) show moderate enzyme inhibition, while lipophilic groups (e.g., propyl) enhance membrane permeability and receptor binding .
- The oxoethyl group may mimic natural carbonyl-containing substrates, making the compound a candidate for kinase or protease inhibition .
Synthetic Considerations :
- The oxoethyl group’s reactivity necessitates protective strategies during synthesis, similar to the handling of chloromethyl derivatives .
Detailed Structural and Functional Analysis
Electronic Effects:
- The electron-withdrawing nature of the oxo group reduces the basicity of the piperidine nitrogen compared to analogs with electron-donating substituents (e.g., -CH$2$NH$2$) . This could alter pharmacokinetic properties such as absorption and metabolism.
Steric and Conformational Impact:
- The 2-oxoethyl side chain introduces minimal steric hindrance compared to bulkier groups like 2-benzyl-4-oxopiperidine-1-carboxylate (). This may favor binding to shallow enzyme pockets .
Pharmacological Hypotheses:
- Based on and , the compound’s oxoethyl group could interact with ATP-binding sites in kinases, analogous to pyridine-containing inhibitors. Further in vitro studies are required to validate this .
Preparation Methods
Piperidine Ring Formation
Piperidine precursors are typically derived from glutamic acid or pyroglutamate derivatives. For example, WO2012172368 (cited in) outlines a method where L-pyroglutamate undergoes ring-opening with trimethylsulfoxonium iodide to generate a linear intermediate, which is subsequently cyclized under alkaline conditions. This approach achieves the piperidine skeleton with high stereochemical fidelity, critical for downstream functionalization.
Introduction of the 2-Oxoethyl Group
The 2-oxoethyl moiety is introduced via alkylation or conjugate addition. VulcanChem () reports that reacting a piperidine intermediate with ethyl glyoxylate in the presence of a Lewis acid (e.g., BF₃·OEt₂) forms the 2-oxoethyl side chain. Alternatively, EP2937341A1 () describes a Michael addition strategy using acrylate esters followed by oxidation to yield the ketone functionality.
Benzyl Carboxylate Protection
Benzyl chloroformate (Cbz-Cl) is widely used to install the benzyl carboxylate group. As detailed in US10662190B2 (), the piperidine nitrogen is treated with Cbz-Cl under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), achieving near-quantitative protection.
Detailed Synthetic Routes
Route 1: Cyclization of Pyroglutamate Derivatives
Starting Material : N-Boc-L-pyroglutamic acid.
Procedure :
-
Ring-Opening : React with trimethylsulfoxonium iodide in DMF at 50°C for 12 hours to form a linear sulfoxonium ylide.
-
Imine Formation : Treat with benzyloxyamine hydrochloride in ethanol, catalyzed by p-TsOH, to generate an imine intermediate.
-
Deprotection and Cyclization : Remove the Boc group using HCl/dioxane, then cyclize with K₂CO₃ in THF/H₂O.
-
Oxoethyl Introduction : React the cyclized product with ethyl glyoxylate and BF₃·OEt₂ at −20°C.
-
Benzylation : Add Cbz-Cl in CH₂Cl₂/NaOH (aq).
Route 2: Direct Alkylation of Piperidine
Starting Material : Piperidine-2-carboxylic acid.
Procedure :
-
Esterification : Convert the carboxylic acid to its methyl ester using SOCl₂/MeOH.
-
Alkylation : Treat with ethyl bromoacetate and NaH in THF at 0°C to attach the oxoethyl group.
-
Oxidation : Oxidize the ethyl ester to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Cbz Protection : As in Route 1.
Route 3: Reductive Amination
Starting Material : 2-(2-Oxoethyl)piperidine.
Procedure :
-
Amine Protection : React with Cbz-Cl in CH₂Cl₂/NaOH (aq).
-
Purification : Isolate via column chromatography (Hex/EtOAc 3:1).
Critical Reaction Optimization
Solvent Effects in Cyclization
Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may lead to epimerization. US10662190B2 () recommends THF/H₂O mixtures (4:1) to balance reactivity and stereochemical integrity.
Catalytic Enhancements
Using BF₃·OEt₂ as a catalyst in Route 1 accelerates the glyoxylate coupling by 40% compared to non-catalytic conditions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for Steps 1–3 in Route 1 reduces reaction times from 48 hours to 8 hours, as demonstrated in EP2937341A1 ().
Purification Techniques
Centrifugal partition chromatography (CPC) achieves >99% purity for the final product, outperforming traditional column chromatography.
Challenges and Mitigation Strategies
Epimerization at C2
The basic conditions during cyclization (Route 1) can cause epimerization. Substituting K₂CO₃ with NaHCO₃ lowers the pH, reducing epimerization from 15% to <5%.
Byproduct Formation in Alkylation
Ethyl bromoacetate may over-alkylate the piperidine nitrogen. Route 2 mitigates this by using a 1:1 molar ratio of NaH to piperidine, limiting di-alkylation to <3%.
Emerging Methodologies
Q & A
Q. Table 1: Synthetic Route Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 75% | 82% |
| Solvent | Dichloromethane | THF |
| Catalyst | Triethylamine | Chiral CBS reagent |
Q. Table 2: Toxicity Data Contradictions
| Source | Hazard Classification | Recommended Action |
|---|---|---|
| Unstudied | Full PPE required | |
| No known hazards | Standard lab protocols |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
